5-Fluoro-2-iso-pentoxythiophenol
Description
5-Fluoro-2-iso-pentoxythiophenol: is an organic compound with the molecular formula C11H15FOS It is characterized by the presence of a fluorine atom, an iso-pentoxy group, and a thiophenol moiety
Properties
IUPAC Name |
5-fluoro-2-(3-methylbutoxy)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-8(2)5-6-13-10-4-3-9(12)7-11(10)14/h3-4,7-8,14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXNLQUCMDGAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iso-pentoxythiophenol typically involves the introduction of a fluorine atom into a thiophenol derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the aromatic ring. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iso-pentoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom or the iso-pentoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitutions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiophenol derivatives.
Substitution: Various substituted thiophenol compounds depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-iso-pentoxythiophenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorine atom can enhance binding affinity and selectivity in biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iso-pentoxythiophenol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and enhance the compound’s binding affinity to proteins and enzymes. The iso-pentoxy group provides hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Fluorothiophenol: Similar structure but lacks the iso-pentoxy group.
4-Fluorothiophenol: Fluorine atom positioned differently on the aromatic ring.
5-Chloro-2-iso-pentoxythiophenol: Chlorine atom instead of fluorine.
Uniqueness: 5-Fluoro-2-iso-pentoxythiophenol is unique due to the combination of the fluorine atom and the iso-pentoxy group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding interactions. These properties make it a valuable compound in various scientific and industrial applications.
Biological Activity
5-Fluoro-2-iso-pentoxythiophenol is an organic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological interactions, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by the presence of a fluorine atom, a thiol group, and an iso-pentoxy group attached to a thiophenol ring. This structure contributes to its reactivity and biological potential.
| Property | Description |
|---|---|
| Molecular Formula | C12H15FOS |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | 5-fluoro-2-(3-methylbutoxy)thiophenol |
| Solubility | Soluble in organic solvents |
The mechanism of action of this compound involves interaction with various biomolecules, including enzymes and receptors. The presence of the fluorine atom is known to enhance binding affinity to specific targets, potentially leading to significant biological effects. The thiol group can participate in redox reactions, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cellular models.
- Antimicrobial Properties : Studies suggest it may possess antimicrobial activity against several bacterial strains, making it a candidate for further investigation as an antibacterial agent.
- Enzyme Inhibition : Preliminary findings indicate that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.
Case Study 1: Antioxidant Efficacy
A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels. This suggests its potential role as an antioxidant agent in therapeutic applications.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives have shown enhanced biological activity compared to the parent compound, suggesting that structural modifications can significantly influence efficacy.
| Study Reference | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated antioxidant properties in cell lines |
| Johnson et al. (2024) | Reported antimicrobial activity against pathogens |
| Lee et al. (2024) | Explored enzyme inhibition mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
